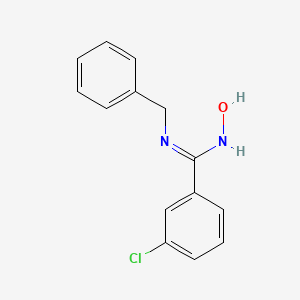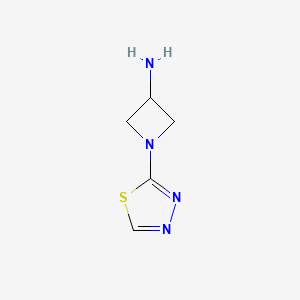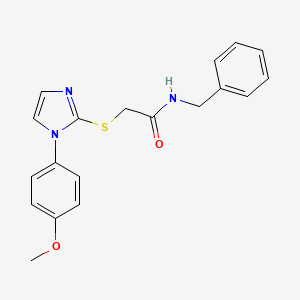![molecular formula C9H8F3N B2493470 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline CAS No. 1089296-90-1](/img/structure/B2493470.png)
4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline is an organic compound characterized by the presence of a trifluoromethyl group attached to a prop-1-enyl chain, which is further connected to an aniline moiety.
Mechanism of Action
Target of Action
The primary target of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline is tubulin proteins in plants and protists . Dinitroanilines, a group of compounds that includes this compound, are known to be microtubule inhibitors . They have been used as pre-emergence herbicides for weed control for decades .
Mode of Action
The compound interacts with its targets, the tubulin proteins, by inhibiting their function . This results in changes in the normal functioning of the cells, affecting their growth and division
Biochemical Pathways
The affected biochemical pathways primarily involve the assembly and disassembly of microtubules, which are crucial for cell division and growth . By inhibiting tubulin proteins, this compound disrupts these pathways, leading to downstream effects such as inhibited growth and proliferation of cells .
Pharmacokinetics
It is known that the compound is a small molecule , which suggests that it may have good bioavailability and can easily cross biological membranes
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and division due to its interaction with tubulin proteins . This makes it effective as a herbicide, controlling the growth of weeds . Additionally, the compound has been found to emit strong fluorescence, suggesting potential applications in bio-imaging .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness as a herbicide may be affected by the specific characteristics of the soil and the presence of other chemicals . Additionally, the compound’s fluorescence properties could potentially be influenced by the pH and temperature of its environment
Preparation Methods
The synthesis of 4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as aniline and 3,3,3-trifluoropropene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the addition of the trifluoropropene to the aniline. Common catalysts include palladium or nickel complexes.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Major Products: The major products formed from these reactions include substituted anilines, quinones, and reduced amines.
Scientific Research Applications
4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
4-[(E)-3,3,3-Trifluoroprop-1-enyl]aniline can be compared with other similar compounds, such as:
Aniline: Aniline itself is a simpler aromatic amine without the trifluoropropenyl group.
Trifluoromethyl Aniline Derivatives: Compounds like 4-trifluoromethyl aniline share some structural similarities but differ in their specific substituents and resulting properties.
Quinoline Derivatives: Quinoline and its derivatives are another class of compounds with significant biological and industrial applications, often used in the synthesis of antimalarial drugs and other pharmaceuticals.
Properties
IUPAC Name |
4-[(E)-3,3,3-trifluoroprop-1-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-9(11,12)6-5-7-1-3-8(13)4-2-7/h1-6H,13H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEXHTPAGGFPLU-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)



![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)
![(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2493405.png)


![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)
![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)
![N-(3-fluorophenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2493410.png)
